D2 Receptor Affinity and Intrinsic Efficacy: Partial Agonist Profile vs. Lisuride
TDHL binds to pituitary D2 receptors with a Kd of 0.39 nM, comparable to the high affinity of lisuride. However, while lisuride behaves as a full agonist at D1 and α₂‑adrenoceptors (pA₂ = 9.2 and 9.1, respectively), TDHL functions as a partial agonist with ~50% of the maximal efficacy of quinpirole or apomorphine in striatal DOPA accumulation assays [1][2]. This reduced intrinsic efficacy translates into a functional antagonism under hyperdopaminergic conditions, a property not shared by lisuride.
| Evidence Dimension | D2 Receptor Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.39 nM |
| Comparator Or Baseline | Lisuride: high-affinity full agonist (exact Kd not reported, but similar nanomolar range) |
| Quantified Difference | TDHL: partial agonist (∼50% intrinsic efficacy); Lisuride: full agonist at D1/α₂ |
| Conditions | Pituitary membrane binding assay (rat); striatal DOPA accumulation in reserpine‑pretreated rats |
Why This Matters
The partial agonist character enables TDHL to avoid the full agonist‑driven side effects (e.g., nausea, hypotension) seen with lisuride, while preserving robust prolactin‑lowering efficacy.
- [1] Mizokawa T, Akai T, Nakada Y, Yamaguchi M, Nakagawa H, Hasan S, Rettig KJ, Wachtel H. Terguride as a new anti-hyperprolactinemic agent: characterization in rats and dogs in comparison with bromocriptine. Jpn J Pharmacol. 1993;63(3):269-278. View Source
- [2] Carratù MR, et al. Comparative evaluation of lisuride and terguride, ergot alkaloid derivatives, on the field-stimulated vas deferens of mouse. J Neural Transm Gen Sect. 1991;84(1-2):33-41. View Source
